molecular formula C9H13NO6S B195458 Epinephrine sulfoconjugate CAS No. 77469-50-2

Epinephrine sulfoconjugate

Cat. No.: B195458
CAS No.: 77469-50-2
M. Wt: 263.27 g/mol
InChI Key: AELFRHHZGTVYGJ-QMMMGPOBSA-N
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Description

. This compound is a metabolite of epinephrine, a hormone and neurotransmitter produced by the adrenal glands, and plays a significant role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epinephrine sulfoconjugate involves the sulfation of epinephrine. One method for the synthesis of 3-O- and 4-O-sulfoconjugates of epinephrine is through the reduction of the corresponding sulfates of adrenalone . This process can be achieved using thin-layer chromatography and high-performance liquid chromatography for the separation of the sulfoconjugates.

Industrial Production Methods: Industrial production of this compound typically involves the use of phenolsulfotransferase enzymes, which catalyze the transfer of a sulfate group to the phenolic hydroxyl group of epinephrine. This enzymatic process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Epinephrine sulfoconjugate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the sulfoconjugate back to its parent compound, epinephrine.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve acidic or basic catalysts.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Epinephrine and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Epinephrine sulfoconjugate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with adrenergic receptors and its role in modulating the biological activity of epinephrine. Its sulfation significantly alters its pharmacokinetics and pharmacodynamics, making it distinct from other sulfated catecholamines.

Biological Activity

Epinephrine sulfoconjugate, a modified form of the catecholamine epinephrine, undergoes a process known as sulfoconjugation, where a sulfate group is added to the molecule. This modification can significantly influence its biological activity, receptor interactions, and physiological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological implications, and relevant research findings.

Epinephrine and its sulfoconjugates primarily exert their effects through adrenergic receptors. The sulfoconjugation alters the affinity of epinephrine for these receptors, potentially affecting its biological efficacy.

  • Receptor Binding : Sulfoconjugated catecholamines exhibit altered binding affinities to alpha and beta adrenergic receptors. Studies indicate that sulfoconjugation can restrict receptor affinity in human mononuclear leukocytes and adipocytes, impacting downstream signaling pathways .
  • Metabolic Pathways : The presence of sulfate groups can modify the metabolism of epinephrine. For instance, epinephrine enhances gluconeogenesis in the liver by upregulating phosphoenolpyruvate carboxykinase (PEPCK) expression and inhibiting pyruvate kinase through adrenergic signaling pathways .

Physiological Implications

The biological significance of this compound extends to various physiological processes:

  • Counterregulatory Hormonal Response : In infants experiencing hypoglycemia, elevated levels of epinephrine and cortisol are observed. The role of this compound in this context may relate to its modified receptor interactions and subsequent hormonal responses .
  • Exercise Response : During physical exertion, plasma levels of both free and sulfoconjugated catecholamines increase significantly. This suggests that sulfoconjugated forms may play a role in modulating cardiovascular responses during stress or exercise .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Sulfation Dynamics : A study measured plasma concentrations of free and sulfated catecholamines during exercise, noting a sixfold increase in free norepinephrine and corresponding increases in sulfoconjugated forms .
  • Sulfotransferase Activity : Research into sulfotransferase enzymes (SULTs) has shown that they catalyze the sulfoconjugation of various endogenous compounds, including catecholamines like epinephrine. This enzymatic activity is crucial for understanding individual variability in drug metabolism and responses to physiological stressors .
  • Clinical Implications : Investigations into the clinical relevance of sulfonation have led to methods for assessing an individual's sulfonation capacity using paracetamol as a probe substrate. This can provide insights into how effectively a person can metabolize phenolic compounds, including catecholamines .

Case Study 1: Hypoglycemia in Infants

A study involving 121 infants demonstrated that those with severe hypoglycemia had significantly elevated levels of cortisol and epinephrine compared to normoglycemic counterparts. This suggests that altered levels of epinephrine (including its sulfoconjugated forms) may play a critical role in counterregulatory responses during metabolic stress .

Case Study 2: Exercise Physiology

In a controlled exercise study, researchers observed significant changes in plasma levels of both free and sulfoconjugated catecholamines among participants. The findings indicated that the body's response to exercise involves complex interactions between free catecholamines and their sulfated counterparts, influencing cardiovascular function and energy metabolism .

Summary Table of Key Findings

Parameter Epinephrine (Free) This compound
Receptor AffinityHighReduced
Role in GluconeogenesisYesModulated
Physiological Response to StressImmediateProlonged
Clinical RelevanceDirectIndirect

Properties

IUPAC Name

[2-hydroxy-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELFRHHZGTVYGJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Epinephrine sulfoconjugate
Epinephrine sulfoconjugate
Epinephrine sulfoconjugate
Epinephrine sulfoconjugate
Epinephrine sulfoconjugate
Epinephrine sulfoconjugate

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